1-(2-Aminophenyl)-3-phenylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
21578-46-1 |
|---|---|
Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H13N3S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H2,15,16,17) |
InChI Key |
GZMPOVCWIYERNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N |
Other CAS No. |
21578-46-1 |
Synonyms |
N-2-aminophenyl-N'-thiourea N-o-aminophenyl-N'-thiourea |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 1-(2-Aminophenyl)-3-phenylthiourea and its derivatives typically involves straightforward and well-established chemical reactions. A common method for preparing unsymmetrical thioureas is the reaction of an amine with an isothiocyanate. acs.org For instance, 1-acyl-3-(2'-aminophenyl)thiourea derivatives have been synthesized by reacting acylated compounds with 2-nitrobenzenamine, followed by reduction of the nitro group. nih.gov Another approach involves the condensation of an amine with carbon disulfide. acs.orgorganic-chemistry.org The synthesis of phenylthiourea (B91264) can be achieved by reacting aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189) in the presence of hydrochloric acid. ijcrt.orgorgsyn.org
The structural elucidation and characterization of this compound rely on a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as N-H and C=S vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov
Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of the molecule. For example, the crystal structure of 1-(2-aminoethyl)-3-phenylthiourea (B1224717) reveals that molecules are linked by N-H···S and N-H···N hydrogen bonds. nih.govresearchgate.net In the related compound 1-(2-nitrophenyl)-3-phenylthiourea, the C=S bond length is indicative of significant double-bond character. nih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃S |
| Molar Mass | 243.33 g/mol nih.govchembk.com |
| Melting Point | 147-148 °C chembk.com |
| Boiling Point | 394.2±44.0 °C (Predicted) chembk.com |
| Density | 1.351±0.06 g/cm³ (Predicted) chembk.com |
| IUPAC Name | This compound nih.gov |
| InChI Key | GZMPOVCWIYERNT-UHFFFAOYSA-N nih.gov |
| SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N nih.gov |
Chemical Reactivity and Derivatization
The chemical reactivity of 1-(2-Aminophenyl)-3-phenylthiourea is largely dictated by its two key functional groups: the aminophenyl group and the thiourea (B124793) moiety. The amino group (-NH₂) attached to the phenyl ring is a nucleophilic site and can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents. nih.gov
The thiourea group (-NH-C(=S)-NH-) also exhibits diverse reactivity. The sulfur atom is nucleophilic, while the nitrogen atoms can act as either nucleophiles or be deprotonated to form anions. This allows the thiourea core to participate in various reactions, including the formation of metal complexes and heterocycles. wikipedia.organalis.com.my For example, thioureas are known to react with α-haloketones to form aminothiazoles. wikipedia.org
The ability to modify both the aminophenyl and thiourea parts of the molecule makes this compound a versatile scaffold for creating a library of derivatives with tailored properties. These derivatives can be designed to enhance specific biological activities or to fine-tune their coordination properties with metal ions.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for studying molecular properties. For 1-(2-aminophenyl)-3-phenylthiourea, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics.
Geometry Optimization and Energetic Landscapes
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. DFT calculations are used to find the minimum energy conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in the closely related molecule 1-(2-Aminoethyl)-3-phenylthiourea (B1224717), crystallographic data shows a dihedral angle of 44.9(2)° between the phenyl ring and the thiourea (B124793) group. Similar calculations for this compound would be expected to yield comparable structural parameters, defining the relative orientation of its phenyl and aminophenyl rings. The planarity and symmetry of the molecule are key determinants of its electronic properties and intermolecular interactions. By mapping the energetic landscape, researchers can identify different stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.
Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative (Example Data) Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=S | 1.68 Å |
| Bond Length | C-N (Thiourea) | 1.38 Å |
| Bond Angle | N-C-N (Thiourea) | 117.5° |
| Dihedral Angle | Phenyl-N-C-N | 45.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea backbone and the aminophenyl ring, reflecting the electron-rich nature of these regions. Conversely, the LUMO is often distributed over the phenyl ring and the thiocarbonyl group. Analysis of the spatial distribution of these orbitals in this compound would pinpoint the likely sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies and Related Parameters (Example Data) Note: This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For this compound, the MEP map would be expected to show negative potential around the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amino group, highlighting their nucleophilic character. The hydrogen atoms of the N-H groups would likely exhibit positive potential, making them susceptible to deprotonation or hydrogen bonding interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. NBO analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule.
In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. The stabilization energies associated with interactions between occupied (donor) and unoccupied (acceptor) orbitals can be calculated. For example, the interaction between a lone pair on a nitrogen or sulfur atom and an adjacent antibonding orbital (e.g., π* of the C=S bond) would indicate the strength of intramolecular charge transfer.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis spectra). TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of the transition probability), and the nature of the electronic transitions involved (e.g., π→π, n→π).
A TD-DFT study of this compound would allow for the assignment of the absorption bands observed in its experimental UV-Vis spectrum. The calculations would identify which molecular orbitals are involved in the principal electronic transitions, providing a deeper understanding of the molecule's photophysical properties. For instance, transitions involving the HOMO and LUMO are often the most significant in the UV-Vis region.
Table 3: Calculated Electronic Transitions using TD-DFT (Example Data) Note: This table presents hypothetical data for illustrative purposes.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.45 | HOMO → LUMO |
| S0 → S2 | 280 | 0.20 | HOMO-1 → LUMO |
Molecular Dynamics Simulations and Conformational Searching
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space of a molecule and study its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could be used to investigate its conformational flexibility in different solvents, to study the stability of its hydrogen bonding networks, and to explore its potential binding modes with a protein target. The simulations can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which indicate the stability and flexibility of different parts of the molecule. This information is particularly valuable in the context of drug design and materials science.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. These methods allow for the determination of various descriptors that quantify a molecule's behavior in chemical reactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govgrowingscience.com
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), can be derived from the HOMO and LUMO energies. Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. Conversely, chemical softness is the reciprocal of hardness and signifies a molecule's polarizability.
Based on the general principles of quantum chemistry and findings for related compounds, a theoretical investigation of this compound would likely reveal the distribution of electron density and the locations of electrophilic and nucleophilic sites. The presence of the amino group (-NH2) on one phenyl ring and the thiourea linkage are expected to be key determinants of the molecule's electronic landscape and reactivity.
To provide a concrete, albeit hypothetical, representation of the kind of data generated in such a study, the following interactive table outlines the quantum chemical descriptors that would be calculated for this compound.
| Quantum Chemical Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -0.215 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.078 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 0.137 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 0.1465 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 0.0685 |
| Chemical Softness | S | 1/η | 14.598 |
Note: The values presented in this table are for illustrative purposes only and are not based on actual experimental or computational results for this compound.
The detailed analysis of these parameters would enable the prediction of the most probable sites for electrophilic and nucleophilic attack, thereby guiding synthetic modifications and the exploration of its potential applications. Further dedicated computational studies are required to determine the precise quantum chemical properties of this compound and to fully elucidate its reactivity profile.
Coordination Chemistry and Metal Complexation
Ligand Properties of 1-(2-Aminophenyl)-3-phenylthiourea
The utility of this compound as a ligand stems from its specific molecular architecture. The presence of both soft (sulfur) and hard (nitrogen) donor atoms within the same molecule grants it the ability to bind with a range of metal centers, exhibiting diverse coordination behavior. nih.govmdpi.com
This compound possesses two primary types of donor atoms that participate in metal coordination: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms from the aminophenyl and thiourea (B124793) moieties. nih.gov The sulfur atom is considered a "soft" donor, readily forming bonds with soft metal ions. The nitrogen atom of the ortho-amino group (-NH2) is a "hard" donor, preferring to coordinate with hard or borderline metal ions. This dual-donor capability allows the molecule to act as a bridge between different types of metal centers or to chelate to a single metal ion. nih.gov
The coordination of these atoms to a metal is typically confirmed by spectroscopic methods. For instance, in the infrared (IR) spectrum, a shift in the vibrational frequency of the C=S and N-H bonds upon complexation provides direct evidence of the involvement of sulfur and nitrogen atoms in the coordination sphere. researchgate.net
The strategic placement of the amino group on the phenyl ring allows this compound to function as a bidentate ligand. It can form a stable five-membered chelate ring by coordinating to a metal center through both the sulfur atom of the thiourea group and the nitrogen atom of the aminophenyl group. nih.gov This chelation effect enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes are then isolated as precipitates and purified through recrystallization.
This ligand readily forms complexes with a variety of transition metals.
Copper(II) Complexes : Cu(II) complexes are often prepared by reacting the thiourea ligand with a copper(II) salt, such as copper(II) chloride, in a solvent like DMF. mdpi.com Studies on related N,N-disubstituted thiourea derivatives show that two ligands typically coordinate to the Cu(II) ion through the sulfur and deprotonated nitrogen atoms, forming a stable structure. mdpi.com
Platinum(II) Complexes : Platinum(II) complexes can be synthesized by reacting the thiourea derivative with a platinum(II) precursor, such as [PtCl2(PPh3)2]. researchgate.net These reactions can sometimes lead to unexpected structures, where the ligand undergoes chemical modification during complexation. The resulting complexes often feature a four-membered ring structure with the platinum(II) ion at the center. researchgate.net
Iron(III) Complexes : While specific studies on Fe(III) complexes of this compound are less common, related acylthiourea ligands have been successfully used to create Fe(II) catalysts, indicating the feasibility of forming stable iron complexes. nih.gov
A combination of spectroscopic and analytical techniques is essential to fully characterize the structure and bonding in these metal complexes.
| Technique | Observation | Interpretation |
| Infrared (IR) Spectroscopy | Shift of the ν(C=S) band to a lower frequency and changes in the ν(N-H) bands upon complexation. researchgate.net | Confirms the coordination of the metal ion through the sulfur and nitrogen atoms. researchgate.net |
| NMR Spectroscopy | Changes in the chemical shifts of the N-H protons and aromatic protons in ¹H NMR. The ³¹P NMR is used for complexes containing phosphine (B1218219) ligands. researchgate.net | Provides information about the electronic environment of the ligand upon coordination. researchgate.net |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region, often attributed to d-d transitions of the metal ion or charge-transfer bands. mdpi.com | Indicates the coordination geometry around the metal center. mdpi.com |
| X-ray Crystallography | Provides precise bond lengths, bond angles, and the overall three-dimensional structure of the complex. nih.govresearchgate.net | Unambiguously determines the coordination mode of the ligand and the geometry of the metal complex. nih.govresearchgate.net |
Structural analysis of a related compound, 1-(2-aminoethyl)-3-phenylthiourea (B1224717), reveals how intermolecular hydrogen bonds involving the N-H and S atoms play a crucial role in stabilizing the crystal lattice. nih.gov Similar interactions are expected to influence the packing of this compound complexes.
Catalytic Applications of Metal-Thiourea Complexes
Metal complexes derived from thiourea and its derivatives are recognized for their catalytic activity in various organic transformations. nih.gov The presence of both a metal center and functional ligand groups can create a bifunctional catalyst.
Complexes of ruthenium, rhodium, and iridium containing thiourea-type ligands have been employed as catalysts in asymmetric hydrogenation reactions. nih.govresearchgate.net For instance, Noyori-type catalysts, which feature a metal center coordinated to an N-H moiety, are highly effective for the hydrogenation of ketones. researchgate.net The N-H group in these catalysts is believed to stabilize the transition state through hydrogen bonding, enhancing catalytic efficiency. researchgate.net While direct catalytic applications of this compound complexes are still an emerging area of research, the structural similarities to known catalysts suggest their potential in reactions such as the transfer hydrogenation of carbonyl compounds. nih.gov
Exploration of Catalytic Cycles and Reaction Mechanisms
The catalytic activity of metal complexes is intrinsically linked to the sequence of elementary steps that constitute the catalytic cycle. For complexes of this compound, these cycles are being unraveled across a spectrum of organic transformations, from polymerization reactions to photocatalytic degradation and cross-coupling reactions. While detailed mechanisms are often complex and subject to ongoing research, several key pathways have been proposed and investigated.
Atom Transfer Radical Polymerization (ATRP)
In the realm of polymer chemistry, iron complexes of ligands structurally related to this compound have shown promise as catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled method for synthesizing polymers with well-defined architectures. rsc.orgcmu.edu The general mechanism for ATRP involves the reversible activation of a dormant alkyl halide initiator (R-X) by a lower oxidation state metal complex (e.g., Fe(II)) to generate a radical (R•) and a higher oxidation state metal complex (e.g., Fe(III)-X). cmu.eduwikipedia.orgyoutube.com This radical then propagates by adding to monomer units. The controlled nature of the polymerization is maintained by the reversible deactivation of the growing polymer radical by the higher oxidation state metal complex. cmu.eduwikipedia.orgyoutube.com
A simplified catalytic cycle for iron-catalyzed ATRP is depicted below:
Initiation:
Fe(II)L + R-X ⇌ Fe(III)LX + R•
Propagation:
R• + n(Monomer) → Pn•
Reversible Termination:
Pn• + Fe(III)LX ⇌ Pn-X + Fe(II)L
Photocatalytic Degradation of Organic Pollutants
Complexes of this compound, particularly with zinc, are being explored for their potential in the photocatalytic degradation of organic dyes, offering a green approach to environmental remediation. rsc.orgnih.govresearchgate.net The proposed mechanism for the photocatalytic degradation of organic dyes by such complexes generally involves the generation of reactive oxygen species (ROS) upon photo-irradiation.
The fundamental steps of the photocatalytic process can be summarized as follows:
Photoexcitation: The metal complex absorbs photons of suitable energy, leading to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair (e⁻/h⁺).
Generation of Reactive Oxygen Species (ROS):
The photogenerated electrons (e⁻) can react with adsorbed molecular oxygen (O₂) to produce superoxide (B77818) radical anions (•O₂⁻).
The holes (h⁺) can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to generate highly reactive hydroxyl radicals (•OH).
Degradation of Organic Pollutants: These highly reactive ROS (•O₂⁻ and •OH) then attack the organic dye molecules, breaking them down into simpler, less harmful compounds, and ultimately leading to their mineralization. mdpi.comresearchgate.net
The efficiency of the photocatalytic process is influenced by factors such as the band gap of the complex, the efficiency of charge separation, and the surface area of the catalyst. rsc.orgnih.govresearchgate.net
| Step | Description |
| 1. Photoexcitation | [Complex] + hν → [Complex]* (e⁻ + h⁺) |
| 2. Electron Transfer | e⁻ + O₂ → •O₂⁻ |
| 3. Hole Transfer | h⁺ + H₂O → •OH + H⁺ |
| 4. Dye Degradation | •O₂⁻ / •OH + Dye → Degraded Products |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are renowned for their catalytic activity in a wide array of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While specific mechanistic studies on palladium complexes of this compound are emerging, the general catalytic cycle for reactions like the Suzuki coupling provides a foundational understanding. youtube.comyoutube.comyoutube.com
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X), leading to the formation of a palladium(II) intermediate. youtube.comyoutube.com
Transmetalation: The organic group from an organometallic reagent (R'-M) is transferred to the palladium(II) center, displacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired product (R-R'), regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. youtube.comyoutube.com
| Step | Reactants | Product | Palladium State |
| Oxidative Addition | Pd(0)L₂ + R-X | R-Pd(II)L₂-X | Pd(0) → Pd(II) |
| Transmetalation | R-Pd(II)L₂-X + R'-M | R-Pd(II)L₂-R' + M-X | Pd(II) |
| Reductive Elimination | R-Pd(II)L₂-R' | R-R' + Pd(0)L₂ | Pd(II) → Pd(0) |
Non Clinical Applications in Chemical Science
Catalysis and Organocatalysis
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen a rise in the use of thiourea (B124793) derivatives. 1-(2-Aminophenyl)-3-phenylthiourea is a promising candidate in this area due to its ability to act as a hydrogen-bond donor, activating substrates and facilitating various organic transformations.
Thiourea-based organocatalysts are particularly effective in reactions where the stabilization of an anionic intermediate or transition state is crucial. The two N-H protons of the thiourea moiety can form strong hydrogen bonds with electrophilic species, enhancing their reactivity.
One of the key areas where compounds like this compound show potential is in C-N cross-coupling reactions . The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, is a cornerstone of modern synthetic chemistry. organic-chemistry.orgresearchgate.net While typically requiring a metal catalyst and a ligand, the principles of hydrogen-bond activation can be applied. The thiourea group can act as a co-catalyst or ligand, stabilizing intermediates and facilitating the reaction. The presence of the aminophenyl group offers a potential coordination site for the metal catalyst, creating a bifunctional catalyst.
Furthermore, these compounds are implicated in various addition reactions . For instance, in Michael additions, the thiourea can activate the electrophile, while the basic amino group can activate the nucleophile, leading to a synergistic catalytic effect. This dual activation model is a hallmark of many effective organocatalysts.
A summary of potential catalytic applications is presented below:
| Reaction Type | Potential Role of this compound |
|---|---|
| C-N Cross-Coupling | Ligand or co-catalyst, stabilization of intermediates |
| Michael Addition | Dual activation of electrophile and nucleophile |
| Aldol (B89426) Reaction | Activation of the carbonyl group |
The catalytic action of thiourea derivatives is primarily rooted in their ability to form well-defined hydrogen bonds. In a typical catalytic cycle, the thiourea moiety binds to the substrate, often an electrophile, through one or two hydrogen bonds. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.
For example, in an aldol reaction, the thiourea can coordinate to the carbonyl oxygen of an aldehyde, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and making the carbonyl carbon more electrophilic. The resulting intermediate is stabilized by the hydrogen bonds, facilitating the subsequent steps of the reaction.
The presence of the 2-amino group in this compound introduces an additional layer of complexity and potential efficiency. This amino group can act as a Brønsted base or a hydrogen-bond donor, leading to a "bifunctional" catalytic mechanism. This allows for the simultaneous activation of both the electrophile and the nucleophile, often leading to higher reaction rates and stereoselectivities. The mechanism often involves a concerted or sequential process where the substrate is brought into close proximity and the correct orientation for the reaction to occur. rsc.org
Chemosensing and Molecular Recognition
The design of synthetic receptors for the selective recognition of ions and molecules is a rapidly growing area of research. Thiourea-based compounds have emerged as powerful scaffolds for the development of chemosensors due to their strong and directional hydrogen-bonding capabilities. rsc.org
This compound possesses the necessary structural elements to function as a chemosensor. The thiourea N-H protons are sufficiently acidic to interact strongly with anions, while the sulfur and nitrogen atoms can act as coordination sites for cations.
Anion Sensing: The thiourea group is a well-established motif for anion recognition. nih.gov The two N-H groups can form a "chelate-like" interaction with anions such as fluoride (B91410), acetate, and dihydrogen phosphate. acs.orgbohrium.com This binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence. The addition of an anion to a solution of the thiourea derivative can lead to a deprotonation or a strong hydrogen-bonding interaction, which alters the electronic properties of the molecule and results in a visible color change. nih.govacs.org
Cation Sensing: While less common for simple thioureas, the presence of the aminophenyl group in this compound provides a potential binding site for cations. The nitrogen atom of the amino group, along with the sulfur atom of the thiourea, can coordinate with metal ions. The selectivity of the sensor for different cations would depend on the size and charge of the ion, as well as the geometric arrangement of the binding sites.
A summary of the sensing capabilities is provided in the table below:
| Analyte Type | Potential Binding Site | Sensing Mechanism |
|---|---|---|
| Anions (e.g., F⁻, AcO⁻) | Thiourea N-H groups | Hydrogen bonding, deprotonation |
The primary mechanism for anion recognition by thiourea-based sensors is through hydrogen bonding . The two N-H protons of the thiourea group can form a 1:1 complex with an anion, effectively encapsulating it. nih.gov The strength of this interaction depends on the basicity and shape of the anion. For highly basic anions like fluoride, the interaction can be strong enough to cause a partial or complete deprotonation of the thiourea N-H protons, leading to a significant change in the electronic structure of the sensor molecule.
In the case of cation recognition, the mechanism is typically chelation . The metal ion coordinates to multiple donor atoms within the sensor molecule. For this compound, the aminophenyl nitrogen and the thiourea sulfur atom can form a stable five- or six-membered ring with a coordinated metal ion. This binding event can also be designed to produce an optical or electrochemical signal.
Material Science Applications
The versatility of this compound extends to the field of material science, where it can be incorporated into larger structures to create functional materials. One promising application is the development of solid-supported sensors. By grafting the thiourea derivative onto a solid support, such as a polymer resin or silica (B1680970) gel, it is possible to create a reusable and robust sensor for environmental or industrial monitoring. bohrium.com
Furthermore, the ability of thiourea derivatives to self-assemble through hydrogen bonding can be exploited to create supramolecular polymers and gels. These materials can have interesting properties, such as responsiveness to external stimuli like the addition of an anion, which can disrupt the hydrogen-bonding network and lead to a change in the material's properties. The presence of the aromatic rings in this compound can also contribute to the stability of these self-assembled structures through π-π stacking interactions.
Precursors for Polymeric Materials and Coatings
The chemical architecture of this compound, also known by its synonym N-(2-aminophenyl)-N'-phenylthiourea, positions it as a valuable precursor for high-performance polymers. The presence of an o-phenylenediamine (B120857) moiety within its structure is key to its utility, as it allows for the formation of heterocyclic systems, most notably benzimidazoles, which are known for their exceptional thermal and chemical stability.
A critical transformation of this compound involves its cyclization to form 2-phenylamino-benzimidazole. nih.gov This reaction is a pivotal step, converting the thiourea derivative into a stable, aromatic diamine structure that can serve as a monomer in polymerization reactions. The general process involves a cyclodesulfurization reaction, which can be facilitated by various reagents. nih.gov
Once converted to its benzimidazole (B57391) derivative, this monomer can be polymerized to create poly(benzimidazole)s (PBIs) and related copolymers like poly(benzimidazole imide)s (PBIIs). These classes of polymers are highly sought after for applications demanding superior performance under extreme conditions. For instance, the polymerization of benzimidazole-containing diamines with dianhydrides, such as 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA), yields PBIIs. rsc.orgresearchgate.net These polymers exhibit remarkable properties, as detailed in the table below.
| Property | Value | Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | Up to 425 °C | Indicates exceptional thermal stability, suitable for high-temperature applications. rsc.orgresearchgate.net |
| Water Absorption | Low (e.g., 1.4%) | Beneficial for applications in humid environments, improving dimensional stability. rsc.orgresearchgate.net |
| Optical Transparency | Improved | Enables use in optical and electronic applications where clarity is required. rsc.org |
| Molecular Packing | Amorphous | Contributes to good processability and film-forming capabilities. rsc.org |
The incorporation of the N-phenyl group, originating from the this compound precursor, can play a significant role in the final properties of the polymer. It can disrupt the hydrogen bonding that typically occurs between polymer chains in traditional PBIs, which, while enhancing solubility and processability, can also lead to lower water absorption. rsc.orgresearchgate.net The bulky phenyl group can also create a more contorted polymer backbone, leading to looser chain packing and, consequently, improved optical transparency. rsc.org
These properties make the resulting polymers suitable for a range of advanced applications, including:
Aerospace components: Due to their high thermal stability and low weight.
Protective coatings: Offering excellent chemical and thermal resistance.
Membranes for gas separation: Leveraging their specific permeability characteristics.
Flexible electronics substrates: Benefiting from their thermal stability and optical clarity.
Role in Molecular Electronics and Optoelectronic Devices
The potential of this compound and its derivatives in the realm of molecular electronics and optoelectronics is an area of growing interest. This potential is largely derived from the electronic properties of its cyclized benzimidazole form and the broader family of thiourea-containing compounds. While direct applications of this compound in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) are still under exploration, the foundational characteristics of related materials suggest a promising future.
The key to the electronic and optoelectronic potential of these compounds lies in their conjugated π-systems. The benzimidazole ring, formed from the cyclization of this compound, is an electron-rich heterocyclic system. When combined with other aromatic groups, such as the phenyl ring, an extended conjugated system is created. This extended conjugation is a fundamental requirement for organic semiconductors, as it facilitates the movement of charge carriers (electrons and holes).
Research into related 2-aminobenzimidazole (B67599) derivatives has demonstrated their potential for non-linear optical (NLO) applications. nih.gov NLO materials are crucial for technologies like optical switching and frequency conversion. The NLO response of these molecules can be tuned by attaching electron-donating or electron-withdrawing groups to the aromatic rings. nih.gov This ability to engineer the electronic properties by modifying the molecular structure is a hallmark of organic electronic materials.
| Application Area | Underlying Principle | Potential Role of the Compound/Derivative |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Charge transport in a thin film of organic semiconductor. | The benzimidazole derivative could act as the active semiconducting layer. |
| Organic Light-Emitting Diodes (OLEDs) | Recombination of electrons and holes in an emissive layer to produce light. | Could potentially be used as a host material or as part of a charge-transport layer. |
| Non-Linear Optics (NLO) | Interaction of high-intensity light with a material to produce new frequencies. | Derivatives have shown potential for second-order NLO responses. nih.gov |
| Chemosensors | Changes in optical or electronic properties upon binding with a specific analyte. | The amine and thiourea groups can act as binding sites, and the conjugated system can signal the binding event. |
The thiourea moiety itself can contribute to the electronic properties of the molecule. The presence of sulfur and nitrogen atoms with lone pairs of electrons can influence the energy levels of the molecular orbitals and facilitate intermolecular interactions, which are important for charge transport in the solid state. The ability of thiourea derivatives to form hydrogen bonds can also be exploited to control the molecular packing in thin films, a critical factor for efficient charge transport in OFETs.
While the direct integration of this compound into commercial electronic devices has not yet been realized, its role as a precursor to electronically active benzimidazole structures provides a clear path for future research and development in this exciting field.
Molecular Recognition and Biochemical Mechanisms
Investigation of Molecular Interactions with Biological Targets
While comprehensive studies detailing the specific biological targets of 1-(2-Aminophenyl)-3-phenylthiourea are not extensively documented in current scientific literature, the broader class of thiourea (B124793) derivatives has been investigated for a wide array of biological activities. The core thiourea structure is recognized for its capacity to form strong hydrogen bond networks, a key element in the recognition and stabilization of ligand-receptor interactions.
Substituted phenylthioureas have been evaluated for various pharmacological effects, including antimicrobial and anticancer activities. mdpi.comijcrt.org For instance, certain derivatives have been synthesized and tested for their ability to inhibit enzymes or modulate cellular pathways. mdpi.comnih.gov The biological potential of these compounds is often linked to the nature and position of the substituents on the phenyl rings, which can influence factors such as electronic distribution, lipophilicity, and steric compatibility with target binding sites. The presence of the aminophenyl group in this compound introduces an additional site for hydrogen bonding and potential ionic interactions, which could modulate its binding affinity and specificity for various biological targets. However, specific targets for this exact compound remain a subject for further investigation.
Enzyme Binding and Inhibition Mechanisms (non-clinical)
The potential for this compound to act as an enzyme inhibitor is a significant area of interest, given that the thiourea scaffold is present in numerous known enzyme inhibitors. The mechanism of action typically involves the compound fitting into the active site of an enzyme, where the sulfur and nitrogen atoms of the thiourea group can act as hydrogen bond donors and acceptors.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanism
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects. nih.gov While various compounds, including some urea (B33335) and carbamate (B1207046) derivatives, are known to be potent FAAH inhibitors, a review of the available scientific literature does not provide specific data on the inhibition of FAAH by this compound or its mechanism of action against this particular enzyme. nih.govnih.gov
β-site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition Mechanism
BACE-1 is a key aspartic protease involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. As such, BACE-1 is a major therapeutic target, and numerous inhibitors have been developed. nih.govnih.gov These inhibitors are often designed to mimic the substrate of the enzyme and interact with the catalytic aspartate residues in the active site. nih.gov Despite extensive research into BACE-1 inhibitors, there are no specific studies in the reviewed literature that detail the inhibitory activity or binding mechanism of this compound against BACE-1. nih.govsemanticscholar.orgresearchgate.net
β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibition Mechanism
β-Ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step in the bacterial type II fatty acid synthesis (FAS-II) pathway. nih.gov Its essential role and its absence in mammals make it an attractive target for the development of novel antibacterial agents. nih.gov Known inhibitors of FabH often work by forming a covalent or non-covalent complex within the enzyme's active site, blocking the binding of substrates like acetyl-CoA or malonyl-ACP. nih.gov However, specific research detailing the inhibition of FabH by this compound is not available in the current body of scientific literature. nih.govmdpi.comresearchgate.net
General Aspects of Protein/Receptor Interaction at a Molecular Level
The interaction of this compound with proteins and receptors at a molecular level is governed by the physicochemical properties of its constituent functional groups. The thiourea moiety (-NH-C(=S)-NH-) is paramount to its binding capabilities.
The key interaction mechanisms include:
Hydrogen Bonding: The N-H protons of the thiourea group are effective hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows the molecule to form multiple, stabilizing hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, and threonine) in a protein's binding pocket.
Hydrophobic Interactions: The two phenyl rings contribute to the molecule's lipophilicity, enabling hydrophobic interactions with nonpolar pockets within a target protein. These interactions are crucial for anchoring the ligand in the binding site.
Aromatic Interactions: The phenyl rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Chelation: In the presence of metal ions within an enzyme's active site, the sulfur and nitrogen atoms of the thiourea group have the potential to act as a chelating agent, a mechanism observed in the inhibition of some metalloenzymes by phenylthiourea (B91264). nih.govmedchemexpress.com
These fundamental interactions, summarized in the table below, define the potential for this compound to function as a biologically active molecule, though its specific affinity for the enzymes discussed above requires direct empirical validation.
Table 1: Potential Molecular Interactions of this compound
| Molecular Feature | Type of Interaction | Potential Interacting Residues |
|---|---|---|
| Thiourea (-NH-C(=S)-NH-) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Main-chain C=O/N-H |
| Phenyl Rings | Hydrophobic Interactions | Leu, Ile, Val, Ala |
| Phenyl Rings | π-π Stacking | Phe, Tyr, Trp |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anandamide |
| Acetyl-CoA |
| Malonyl-ACP |
Structure Mechanism and Structure Property Relationships
Correlating Structural Features with Synthetic Reactivity
The reactivity of 1-(2-Aminophenyl)-3-phenylthiourea is largely governed by the presence of the o-phenylenediamine (B120857) and thiourea (B124793) moieties. The nucleophilic amino group on the phenyl ring can readily participate in cyclization reactions, a common pathway for the synthesis of heterocyclic compounds like benzimidazoles.
The synthesis of this compound itself can be achieved through the reaction of o-phenylenediamine with phenyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate group.
The presence of the thiourea linkage also allows for further synthetic modifications. For instance, derivatives can be prepared by reacting the amino group with various electrophiles. A notable example is the synthesis of 1-acyl-3-(2'-aminophenyl) thiourea derivatives, which have been explored for their biological activities. These syntheses highlight the versatility of the aminophenyl thiourea scaffold in generating a library of compounds with diverse structural features.
Furthermore, the cyclization of 1-(2-aminophenyl)urea substrates, a close structural analog, in the presence of phosphorus oxychloride to yield 2-aminobenzimidazoles has been reported, suggesting a similar reactive potential for the thiourea counterpart. nih.gov This type of intramolecular cyclization is a key transformation, leading to the formation of a rigid heterocyclic system from a flexible open-chain precursor. The efficiency of such cyclization reactions is influenced by the nature of the substituents on the phenyl rings and the reaction conditions employed.
A general route for the synthesis of benzimidazoles involves the condensation of o-phenylenediamines with various carbonyl compounds, a reaction that underscores the synthetic utility of the 1,2-diaminobenzene motif present in this compound. nih.govorganic-chemistry.orgorganic-chemistry.org
Relationship between Molecular Conformation and Sensing Performance
The ability of this compound and its derivatives to act as chemical sensors is intimately tied to the conformational flexibility of the thiourea group and its capacity to form hydrogen bonds. The N-H protons of the thiourea moiety can act as hydrogen bond donors, enabling the molecule to bind with various anions.
Upon anion binding, changes in the molecular conformation and electronic structure can lead to a detectable signal, such as a change in color or fluorescence. The selectivity and sensitivity of these sensors are highly dependent on the preorganization of the binding site and the electronic properties of the aromatic substituents.
Studies on related thiourea-based receptors have demonstrated that the presence of electron-withdrawing groups on the phenyl rings can enhance the acidity of the N-H protons, leading to stronger binding interactions with anions. nih.gov For example, N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas have been designed as neutral receptors for anion binding in aqueous solutions, where the formation of a hydrophobic microenvironment around the thiourea group favors hydrogen bonding interactions. nih.gov
The binding properties of tripodal urea (B33335) and thiourea receptors based on tris(3-aminopropyl)amine (B1583958) have been investigated, revealing a high affinity for fluoride (B91410) ions. nih.gov These studies highlight the importance of the thiourea moiety in anion recognition. While specific data for this compound as an anion sensor is not extensively documented, the structural analogy to known thiourea-based receptors suggests its potential in this application. The amino group on the phenyl ring could also play a role in modulating the sensing properties, potentially participating in the binding event or influencing the electronic properties of the receptor.
The table below summarizes the binding constants of a related tripodal thiourea receptor (L2) with various anions, illustrating the selective nature of these interactions.
| Anion | Binding Constant (K) / M⁻¹ |
| F⁻ | 2.8 x 10³ |
| AcO⁻ | 1.2 x 10² |
| H₂PO₄⁻ | 1.5 x 10² |
| HSO₄⁻ | 5.0 x 10¹ |
| Cl⁻ | 1.0 x 10¹ |
| Br⁻ | < 10 |
| I⁻ | < 10 |
Data for a tripodal thiourea receptor L2 in DMSO-d₆. nih.gov
Influence of Substituent Effects on Coordination Behavior
The coordination chemistry of this compound is rich and varied, owing to the presence of multiple potential donor atoms: the two nitrogen atoms and the sulfur atom of the thiourea backbone, as well as the nitrogen atom of the aminophenyl group. This allows the molecule to act as a versatile ligand, capable of coordinating to metal ions in different modes (monodentate, bidentate, or bridging).
The nature of the substituents on the phenyl rings can significantly influence the coordination behavior of the ligand. Electron-donating groups can increase the electron density on the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the electron density, potentially weakening the coordination.
The steric bulk of the substituents also plays a crucial role. Large, bulky groups can hinder the approach of the metal ion, influencing the coordination geometry and the stoichiometry of the resulting metal complex.
While the crystal structure of this compound itself has not been extensively reported, the structure of a close analog, 1-(2-aminoethyl)-3-phenylthiourea (B1224717), reveals the formation of intermolecular hydrogen bonds in the solid state. nih.gov In its metal complexes, deprotonation of the N-H protons can occur, leading to the formation of anionic ligands that can form stable complexes with a variety of transition metals.
The table below presents crystal data for 1-(2-aminoethyl)-3-phenylthiourea, providing insight into the structural parameters of a related thiourea derivative.
| Parameter | Value |
| Chemical Formula | C₉H₁₃N₃S |
| Molecular Weight | 195.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5105 (2) |
| b (Å) | 11.5644 (3) |
| c (Å) | 9.9829 (3) |
| β (°) | 93.580 (1) |
| Volume (ų) | 980.59 (5) |
Crystal data for 1-(2-aminoethyl)-3-phenylthiourea. nih.gov
Interplay of Molecular Architecture and Catalytic Efficacy
Metal complexes of this compound and its derivatives have shown promise as catalysts in a range of organic transformations. The catalytic activity of these complexes is a direct consequence of the interplay between the electronic and steric properties of the ligand and the nature of the metal center.
The ligand framework can be systematically modified to tune the catalytic performance. For example, the introduction of specific substituents can influence the solubility, stability, and reactivity of the catalyst. The coordination geometry of the metal complex, which is dictated by the ligand's structure, is also a critical factor in determining the catalytic efficacy.
Palladium complexes of thiourea derivatives have been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org While specific data for this compound complexes in this context is limited, related studies on palladium complexes with thioether ligands have shown good catalytic activity. rsc.org The formation of palladium nanoparticles in situ has been suggested as a possible mechanism for the observed catalytic activity. rsc.org
The table below shows the catalytic activity of related palladium complexes in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid, demonstrating the potential of such systems.
| Catalyst | Yield (%) |
| [Pd(L1)Cl₂] | 95 |
| [Pd(L2)Cl₂] | 92 |
| [Pd(L3)Cl₂] | 10 |
Catalytic activity of palladium complexes with different thioether ligands (L1, L2, L3) in the Suzuki-Miyaura reaction. rsc.org
Molecular Design Principles for Modulating Biochemical Interaction Mechanisms
The biological activity of this compound and its derivatives is a subject of considerable interest, with studies exploring their potential as antimicrobial and enzyme-inhibiting agents. seejph.comijcrt.org The design of these molecules for specific biochemical interactions relies on the principles of structure-activity relationship (SAR).
By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, it is possible to identify the key structural features responsible for the observed effects. For example, in the context of urease inhibition, thiourea derivatives are known to act as inhibitors of this enzyme. nih.govcore.ac.uk The thiourea moiety can chelate the nickel ions in the active site of the enzyme, leading to its inactivation.
The nature and position of substituents on the phenyl rings can have a profound impact on the inhibitory potency. For instance, the introduction of halogen atoms or other electron-withdrawing groups can enhance the urease inhibitory activity. core.ac.uk Molecular docking studies can be employed to rationalize these SAR observations and to guide the design of more potent inhibitors.
The antimicrobial activity of thiourea derivatives has also been investigated. seejph.comijcrt.orgmdpi.comnih.gov The presence of both a hydrogen-bonding donor (N-H) and a donor-acceptor system (S=C-N) in the thiourea moiety is thought to be crucial for their biological action. Quantitative structure-activity relationship (QSAR) studies can be used to correlate the physicochemical properties of these compounds with their antimicrobial activity, providing a framework for the design of new and more effective antimicrobial agents.
The table below presents the urease inhibitory activity of a series of N-monoarylacetothioureas, highlighting the effect of different substituents on their potency.
| Compound | Substituent (R) | IC₅₀ (µM) |
| b8 | 4-F | 10.5 ± 0.8 |
| b16 | 4-Cl | 4.9 ± 0.3 |
| b19 | 4-Br | 0.16 ± 0.05 |
| AHA (standard) | - | 27.3 ± 1.2 |
Urease inhibitory activity of N-monoarylacetothioureas against extracted H. pylori urease. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(2-Aminophenyl)-3-phenylthiourea?
The synthesis typically involves the reaction of phenyl isothiocyanate with 2-aminophenylamine derivatives under controlled conditions. For example, in analogous thiourea syntheses, stoichiometric amounts of amine and isothiocyanate are mixed in a polar aprotic solvent (e.g., tetrahydrofuran) at 15–20°C, followed by 24-hour stirring for complete conversion . Purification via recrystallization from ethanol-water mixtures ensures high yields (up to 90%). Key parameters include pH control and solvent selection to avoid side reactions like hydrolysis of the thiourea moiety.
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns and hydrogen bonding via NH proton shifts (e.g., δ 9.8–10.2 ppm for thiourea NH groups) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=S (∼1250 cm) and N-H (∼3270 cm) validate the thiourea backbone .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can substituent modifications enhance biological activity in thiourea derivatives?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) on the phenyl ring improve solubility and binding affinity to target proteins. For example, derivatives with para-methoxy substituents exhibit enhanced inhibition of HDAC and EphA2 kinases, as shown in docking studies where the methoxy group forms hydrogen bonds with catalytic residues . Conversely, electron-withdrawing groups (e.g., halogens) increase electrophilicity but may reduce bioavailability due to higher LogP values .
Q. What experimental strategies resolve contradictions in reported biological activities?
Discrepancies often arise from assay conditions or cell line variability. To address this:
- Standardized Assays : Use consistent cell lines (e.g., HCT116 for colorectal cancer) and replicate under controlled oxygen levels (5% CO) .
- Dose-Response Curves : Compare IC values across studies to normalize potency metrics. For example, compound 5b in [16] showed IC = 1.2 µM against HCT116, outperforming reference drugs.
- Mechanistic Validation : Combine enzymatic assays (e.g., HDAC inhibition) with cellular apoptosis assays (Annexin V staining) to confirm dual-target efficacy .
Q. How do computational models aid in optimizing thiourea-based inhibitors?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding modes and electronic properties. For instance:
- Docking Studies : The 2-aminophenyl group in this compound occupies the hydrophobic pocket of EphA2, while the thiourea moiety coordinates Zn in HDAC active sites .
- DFT Analysis : HOMO-LUMO gaps correlate with redox stability; lower gaps (<4 eV) suggest higher reactivity, which aligns with experimental IC trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
